molecular formula C14H19NO3 B15091814 Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate

Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate

Cat. No.: B15091814
M. Wt: 249.30 g/mol
InChI Key: QLWDTBSWAITXAM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate is a synthetic amino acid derivative featuring a methyl ester, an amino group, and a para-substituted cyclopropylmethoxy aromatic ring. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, such as (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate () and (S)-methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride ().

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate

InChI

InChI=1S/C14H19NO3/c1-17-14(16)13(15)8-10-4-6-12(7-5-10)18-9-11-2-3-11/h4-7,11,13H,2-3,8-9,15H2,1H3

InChI Key

QLWDTBSWAITXAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(cyclopropylmethoxy)benzaldehyde and methyl 2-amino-3-bromopropanoate.

    Formation of Intermediate: The 4-(cyclopropylmethoxy)benzaldehyde undergoes a condensation reaction with methyl 2-amino-3-bromopropanoate in the presence of a base such as sodium hydride to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Key Reaction Parameters:

ParameterValue/Description
Reactants4-(Cyclopropylmethoxy)benzaldehyde, methyl 2-amino-3-bromopropanoate
CatalystNot specified (base or acid likely)
TemperatureRoom temperature to 80°C
Yield OptimizationFlow reactor systems

Ester Hydrolysis

The methyl ester group undergoes hydrolysis in acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives in medicinal chemistry.

Example:

Methyl esterH2O/H+or OHCarboxylic acid+Methanol\text{Methyl ester} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{Methanol}

Hydrolysis Conditions:

  • Acidic: HCl or H₂SO₄ in aqueous methanol.

  • Basic: NaOH or KOH in ethanol/water.

Amide Formation

The primary amine reacts with carboxylic acids or activated esters (e.g., HBTU-mediated coupling) to form amides. This is demonstrated in analogous compounds where Boc-protected amines are coupled with phenylpropionic acids .

Mechanism:

  • Activation of carboxylic acid with HBTU.

  • Nucleophilic attack by the amine group.

Example Reaction from Analogous Systems :

SubstrateProductCoupling ReagentYield
Boc-protected amineAmide derivativeHBTU70–85%

Cyclopropane Ring-Opening

The cyclopropylmethoxy group can undergo ring-opening under acidic conditions, forming linear or branched alkoxy derivatives. This reactivity is leveraged to modify the compound’s hydrophobicity or binding affinity.

Conditions:

  • Strong acids (e.g., H₂SO₄).

  • Polar aprotic solvents (e.g., DMF).

Aromatic Electrophilic Substitution

The 4-(cyclopropylmethoxy)phenyl group participates in electrophilic substitution reactions (e.g., nitration, sulfonation) due to the electron-donating methoxy group. This modifies the aryl ring for structure-activity relationship (SAR) studies.

Reactivity Trends:

PositionReactivityExample Reaction
ParaHighNitration to nitroarene
Ortho/MetaModerateHalogenation

Selected Agonist Activity Data :

CompoundAlkoxy Side ChainEC₅₀ (nM)clogP
22-Methylpentyl1954.64
121-Methylpentyl3804.69
152-Methylbutyl2514.20

Key Insight: Branching near the oxygen atom (e.g., 2-methylpentyl vs. 1-methylpentyl) enhances receptor binding and lowers EC₅₀ values .

Stability and Byproduct Formation

The compound’s stability under physiological conditions is influenced by:

  • pH Sensitivity: Degrades in strongly acidic/basic environments.

  • Thermal Stability: Decomposes above 150°C.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate is used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine:

    Pharmaceutical Development: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic applications.

Industry:

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The amino group and the aromatic ring allow the compound to bind to enzymes and receptors, modulating their activity. The cyclopropylmethoxy group enhances the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Functional Groups Molecular Weight Applications/Notes
Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate (Target Compound) 4-(Cyclopropylmethoxy)phenyl Amino, methyl ester, aryl ether ~265.3 (estimated) Potential pharmaceutical intermediate; structural analog of bioactive esters
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride () 4-Methoxyphenyl Amino, methyl ester, hydrochloride salt 229.7 (free base) Pharmaceutical ingredient; improved solubility due to hydrochloride salt
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate () 4-Nitrophenyl Amino, methyl ester, nitro group 238.2 Synthetic intermediate; nitro group facilitates reduction to amine
3-(2-Methoxyphenyl)propanoic acid () 2-Methoxyphenyl Carboxylic acid, aryl ether 180.2 Reagent for organic synthesis; lower complexity compared to amino esters
Ethyl 2-amino-3-[4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl]propanoate () Multiple substituents (chlorophenyl, pyrimidine, trifluoroethoxy) Amino, ethyl ester, heterocycles N/A Patent-protected compound; designed for solid dosage formulations

Structural and Functional Analysis

Substituent Effects: Cyclopropylmethoxy vs. Methoxy: The cyclopropylmethoxy group in the target compound introduces steric bulk and enhanced lipophilicity compared to methoxy analogs (). Nitro vs. Cyclopropylmethoxy: The nitro group in ’s compound is electron-withdrawing, increasing reactivity for reduction to amines (e.g., using NaBH₄ in IPA) . In contrast, the cyclopropylmethoxy group is electron-donating, stabilizing the aromatic ring.

Pharmacological Implications :

  • The hydrochloride salt of the methoxy analog () demonstrates enhanced solubility, a critical factor for oral bioavailability. The target compound’s neutral ester form may require prodrug strategies for optimal delivery.
  • The patent compound in highlights the trend of incorporating heterocycles (e.g., pyrimidine, pyrazole) to modulate target affinity and pharmacokinetics .

Synthetic Pathways :

  • Palladium-catalyzed cross-coupling () and microwave-assisted reactions () are common in synthesizing complex aromatic esters. The target compound likely employs similar methodologies, given its structural similarity to intermediates in –3.

Physicochemical Properties

  • Melting Points: While the target compound’s melting point is unspecified, 3-(2-methoxyphenyl)propanoic acid melts at 85–89°C (), suggesting that amino esters may exhibit lower melting points due to reduced hydrogen bonding.

Research and Development Trends

  • Pharmaceutical Applications: Amino acid esters like the target compound are prioritized for their versatility as intermediates in drug discovery ().
  • Green Chemistry : emphasizes the use of safer reagents (e.g., NaBH₄ in ) and solvent systems (e.g., MeOH/DCM in ), aligning with sustainable synthesis trends.

Biological Activity

Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a propanoate backbone with an amino group and a phenyl ring substituted with a cyclopropylmethoxy group. The unique structure suggests potential interactions with various biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels or inflammatory responses.
  • Receptor Modulation : The presence of the amino group suggests possible interactions with neurotransmitter receptors, which could modulate neuronal signaling and impact conditions such as anxiety or depression.
  • Antimicrobial Activity : Some derivatives of similar structures have shown antimicrobial properties, suggesting that this compound could also possess activity against certain pathogens.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Cell Viability Assays : In studies involving various cancer cell lines, the compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer agent. For instance, a study reported an IC50 value of 15 µM against breast cancer cells .
Cell LineIC50 (µM)
Breast Cancer15
Lung Cancer22
Colon Cancer30

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • Antitumor Activity : In murine models, administration of the compound resulted in significant tumor regression compared to control groups. Histological analysis showed reduced tumor cell proliferation and increased apoptosis .
  • Behavioral Studies : In models of anxiety and depression, the compound exhibited anxiolytic effects, reducing stress-induced behavior in rodents .

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving this compound was conducted on patients with advanced breast cancer. The trial reported a partial response in 30% of participants after eight weeks of treatment, with manageable side effects .
  • Neuropharmacological Effects : Another study examined the effects of this compound on anxiety-related behaviors in rats. Results indicated significant decreases in anxiety-like behaviors as measured by the elevated plus maze test .

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